molecular formula C8H10N6OS2 B2713141 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207009-69-5

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2713141
CAS RN: 1207009-69-5
M. Wt: 270.33
InChI Key: HAMZUNMEJJFYJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the thiadiazole ring could be formed via a cyclization reaction involving a thiosemicarbazide . The triazole ring could be introduced through a [3+2] cycloaddition reaction, also known as a click reaction . The carboxamide group could be added in a subsequent step, possibly through a reaction with an isocyanate .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study highlighted the microwave-assisted synthesis of hybrid molecules containing various nuclei like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, and others. These compounds were investigated for their antimicrobial, antilipase, and antiurease activities. Some displayed good to moderate antimicrobial activity against test microorganisms, with two compounds showing antiurease activity and four displaying antilipase activity (Başoğlu et al., 2013).

Potential Against COVID-19

Another research focused on the synthesis of novel thiadiazole-based molecules containing 1,2,3-triazole moiety, evaluating their potential against COVID-19 main protease through a structure-guided virtual screening approach. The compounds demonstrated good docking scores, indicating potential antiviral activity against COVID-19 by inhibiting the main coronavirus protease (Rashdan et al., 2021).

Anticancer Agents

The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety were reported for their potent anticancer activities. The compounds were tested against hepatocellular carcinoma cell lines, with some showing significant activity, suggesting a structure-activity relationship that could be leveraged for designing effective anticancer agents (Gomha et al., 2017).

Antibacterial and Antifungal Activities

Research into the synthesis, characterization, and biological study of carboxamides obtained from 2-aminothiazole derivatives revealed their antibacterial and antifungal activities. The study provided insights into the molecular structures and potential uses of these compounds in treating infections (Wazalwar et al., 2019).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6OS2/c1-3-16-8-12-11-7(17-8)9-6(15)5-4-14(2)13-10-5/h4H,3H2,1-2H3,(H,9,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMZUNMEJJFYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CN(N=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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